molecular formula C20H17ClN2O4 B4931669 (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4931669
M. Wt: 384.8 g/mol
InChI Key: JRBOOFMWWMZHCU-UVTDQMKNSA-N
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Description

(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of pyrimidine compounds are often explored for their potential as pharmaceutical agents. This compound could be investigated for its efficacy in treating various diseases or conditions.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-chlorobenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both chloro and methoxy substituents on the benzylidene group. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-13-6-4-5-7-16(13)23-19(25)14(18(24)22-20(23)26)10-12-8-9-17(27-2)15(21)11-12/h4-11H,3H2,1-2H3,(H,22,24,26)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBOOFMWWMZHCU-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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